3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide
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Overview
Description
3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide is an organic compound that belongs to the class of amides. It features a bromophenyl group and a methoxyphenyl group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzene and 2-methoxybenzene.
Formation of Intermediate: The intermediate is formed through a series of reactions including bromination and methoxylation.
Amidation Reaction: The final step involves the amidation reaction where the intermediate reacts with propanamide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxyphenyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propanamide
- 3-(2-fluorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propanamide
- 3-(2-iodophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propanamide
Uniqueness
3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. This uniqueness can be leveraged in specific chemical reactions and applications where the bromine atom’s properties are advantageous.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-23-17-10-6-4-8-15(17)18(24-2)13-21-19(22)12-11-14-7-3-5-9-16(14)20/h3-10,18H,11-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPBGHNYZMEOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CCC2=CC=CC=C2Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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